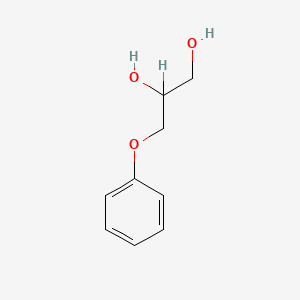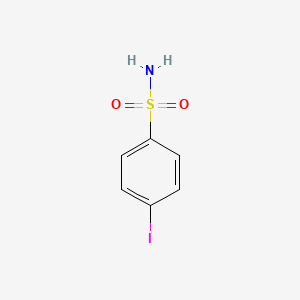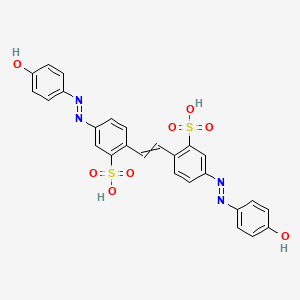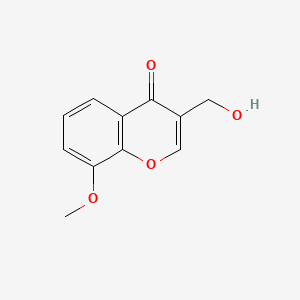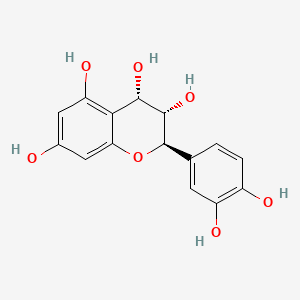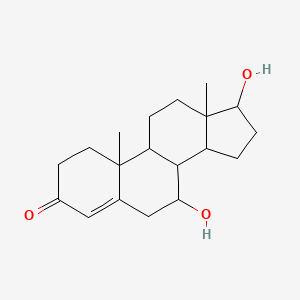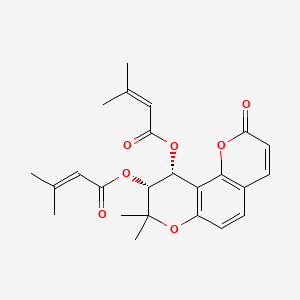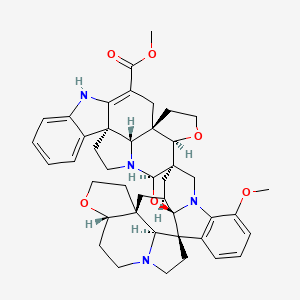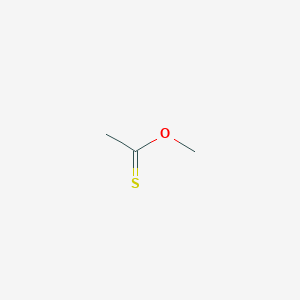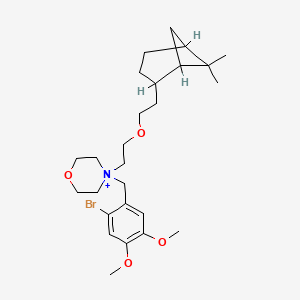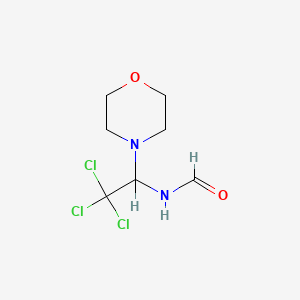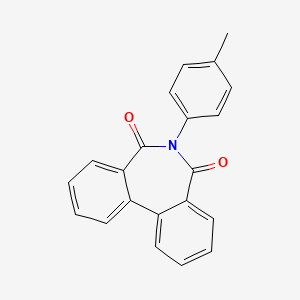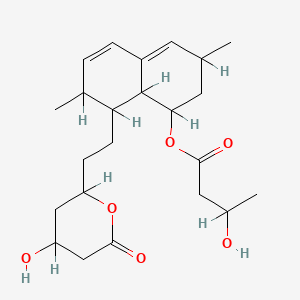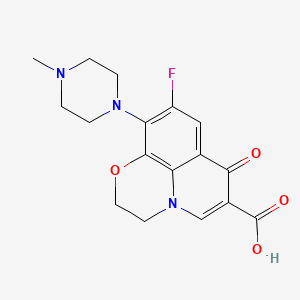![molecular formula C19H22O3 B1222185 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid CAS No. 2012-73-9](/img/structure/B1222185.png)
2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid and its derivatives involves several chemical reactions, yielding compounds with potential antimicrobial activities and other significant properties. Zhang Dan-shen (2009) described a method for synthesizing a similar compound, highlighting a condensation process involving 2-(4-hydroxyphenyl)acetyl chloride with an overall yield of about 38% (Zhang Dan-shen, 2009). K. N. Nirmalan, S. Antony, and N. Ramalakshmi (2016) provided a protocol for synthesizing derivatives of this compound, demonstrating its effectiveness against various microbial pathogens (Nirmalan, Antony, & Ramalakshmi, 2016).
Molecular Structure Analysis
The structural analysis of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid derivatives reveals the significance of molecular docking studies in understanding their biological activities. The derivatives' structure-activity relationships indicate their potential in various biochemical applications, underscoring the importance of molecular structure in determining the compound's properties and efficacy (Nirmalan et al., 2016).
Chemical Reactions and Properties
The chemical reactions involved in synthesizing 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid and its derivatives are complex and varied. These reactions, such as the Michael addition and ring-closing metathesis, play a crucial role in forming the compound's structure and its functional properties. For example, D. Clive and Hua Cheng (2001) explored sequential ring-closing metathesis and radical cyclization, affording bicyclic products, indicating the compound's versatility in chemical reactions (Clive & Cheng, 2001).
Physical Properties Analysis
While the specific physical properties of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid are not detailed in the available literature, general analysis methods such as IR, 1H NMR, and MS are commonly used to confirm the target compound's structure and purity. These analytical techniques ensure the synthesized compound meets the desired specifications and exhibits the expected physical properties (Zhang Dan-shen, 2009).
Chemical Properties Analysis
The chemical properties of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid derivatives, including reactivity and stability, are influenced by their molecular structure. These properties are crucial for their potential biological activities and applications. The research by Nirmalan et al. (2016) on the antimicrobial studies of these compounds highlights the impact of chemical properties on their efficacy against microbial pathogens (Nirmalan et al., 2016).
Aplicaciones Científicas De Investigación
As mentioned earlier, this compound is a chemical with the molecular formula C19H22O3 and has a molecular weight of 298.37600 . It has a boiling point of 430.7ºC at 760mmHg and a flash point of 149.7ºC .
As mentioned earlier, this compound is a chemical with the molecular formula C19H22O3 and has a molecular weight of 298.37600 . It has a boiling point of 430.7ºC at 760mmHg and a flash point of 149.7ºC .
Propiedades
IUPAC Name |
2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-18(2,14-8-6-5-7-9-14)15-10-12-16(13-11-15)22-19(3,4)17(20)21/h5-13H,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQNICQOOANLCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173939 |
Source


|
| Record name | Ici 53072 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid | |
CAS RN |
2012-73-9 |
Source


|
| Record name | Ici 53072 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ici 53072 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

